

"4-(Morpholin-4-ylsulfonyl)phenol" experimental design for biological screening

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Compound of Interest

Compound Name: 4-(Morpholin-4-ylsulfonyl)phenol

Cat. No.: B1598892

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Application Note & Protocol

Title: A Strategic Experimental Design for the Biological Screening of 4-(Morpholin-4-ylsulfonyl)phenol

Abstract

This document provides a comprehensive, multi-tiered experimental framework for the biological characterization of the novel chemical entity, **4-(Morpholin-4-ylsulfonyl)phenol**. The molecular architecture of this compound, featuring a privileged sulfonamide scaffold, a phenolic moiety, and a pharmacokinetic-enhancing morpholine group, suggests a high potential for diverse biological activities.^{[1][2][3]} This guide moves beyond a simple list of procedures to present a logical, decision-based screening cascade designed to efficiently identify and validate potential therapeutic targets. We detail the scientific rationale behind each stage, from broad primary screening across high-probability target classes to specific secondary and cellular assays for hit validation and mechanism of action (MoA) elucidation. The protocols herein are designed as self-validating systems, incorporating orthogonal assays and counter-screens to ensure data integrity and eliminate common artifacts, providing a robust pathway for advancing a promising molecule from initial hit to a validated lead.^{[4][5]}

Scientific Rationale & Hypothesis Generation

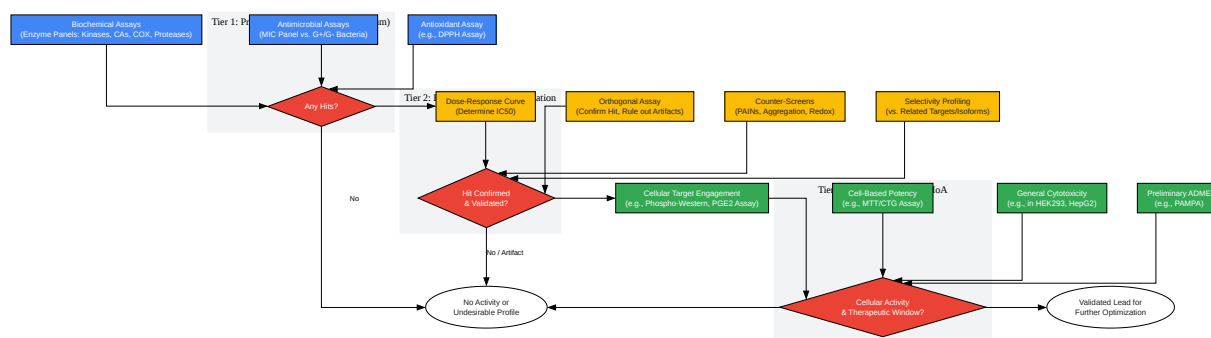
The structure of **4-(Morpholin-4-ylsulfonyl)phenol** provides clear, evidence-based starting points for forming screening hypotheses.

- **The Sulfonamide Core:** The sulfonamide group is a cornerstone of modern medicinal chemistry, present in drugs targeting a wide array of diseases.^[6] Its presence strongly suggests potential inhibitory activity against enzymes where it can act as a transition-state mimetic or interact with key active site residues. High-probability target classes include carbonic anhydrases, kinases, and proteases.^{[1][7]} Specifically, aromatic sulfonamides are well-documented inhibitors of cyclooxygenase (COX) enzymes and carbonic anhydrases.^{[8][9]}
- **The Phenolic Group:** Phenols are versatile functional groups that can act as hydrogen bond donors and acceptors, critical for molecular recognition at a receptor or enzyme active site.^[3] They are also associated with antioxidant properties and are found in numerous natural products with demonstrated biological activity.^[10] This moiety could confer novel target interactions or modulate the activity profile compared to non-hydroxylated analogs.
- **The Morpholine Moiety:** Often considered a "privileged structure," the morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.^{[11][12]} While often viewed as a functional excipient, the morpholine ring can also form specific interactions with biological targets, enhancing potency and selectivity.^{[13][14]}

Based on this structural analysis, our screening strategy is designed to broadly investigate the most probable target families first, followed by a systematic process to confirm activity, determine selectivity, and validate the mechanism in a cellular context.

The Tiered Screening Cascade

A successful screening campaign relies on a logical progression of assays, a "screening cascade," that enables rapid and informed decision-making.^{[4][15]} This approach maximizes resource efficiency by using high-throughput, cost-effective assays to initially screen for activity, reserving more complex and resource-intensive assays for a smaller number of confirmed hits.



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Caption: A tiered screening cascade for **4-(Morpholin-4-ylsulfonyl)phenol**.

Detailed Experimental Protocols

The following protocols are representative of key assays within the screening cascade. It is imperative that all experiments include appropriate positive and negative controls.

Tier 1 Protocol: Carbonic Anhydrase II Inhibition Assay

Principle: This assay measures the inhibition of Carbonic Anhydrase II (CA-II) esterase activity. CA-II catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm. A reduction in the rate of 4-nitrophenol formation indicates enzyme inhibition.

Materials and Reagents:

- Human Carbonic Anhydrase II (hCA-II), recombinant
- 4-Nitrophenyl acetate (NPA)
- Tris-HCl buffer (50 mM, pH 7.4)
- **4-(Morpholin-4-ylsulfonyl)phenol** (Test Compound)
- Acetazolamide (Positive Control Inhibitor)
- DMSO (Vehicle)
- 96-well clear, flat-bottom microplates
- Microplate reader

Step-by-Step Procedure:

- **Compound Preparation:** Prepare a 10 mM stock solution of the test compound and Acetazolamide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.
- **Assay Plate Setup:**
 - To each well, add 2 μ L of the appropriate DMSO dilution. For controls, use 2 μ L of DMSO (100% activity) or 2 μ L of Acetazolamide dilution (positive control).
 - Add 178 μ L of Tris-HCl buffer to all wells.

- Add 10 µL of a pre-diluted hCA-II solution (e.g., final concentration of 10 nM) to all wells except the "no enzyme" blank. Add 10 µL of buffer to the blank wells.
- Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
- Initiate Reaction: Add 10 µL of NPA substrate solution (prepared in acetonitrile, final concentration of 1 mM) to all wells.
- Data Acquisition: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
- Data Analysis:
 - Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
 - Normalize the data: % Inhibition = $[1 - (V_{\text{inhibitor}} - V_{\text{blank}}) / (V_{\text{DMSO}} - V_{\text{blank}})] * 100$.
 - Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2 Protocol: PAINs Counter-Screen (Promiscuous Aggregator Assay)

Principle: Pan-Assay Interference Compounds (PAINs) can give false-positive results, often by forming aggregates that non-specifically inhibit enzymes.[5] This assay determines if the compound's inhibitory activity is sensitive to the inclusion of a non-ionic detergent, like Triton X-100. True inhibitors will be largely unaffected, while aggregators will show a significant loss of activity.

Materials and Reagents:

- All reagents from the primary assay (e.g., CA-II assay).
- Triton X-100

- 96-well microplates

Step-by-Step Procedure:

- Perform Primary Assay in Parallel: Set up the primary biochemical assay (e.g., CA-II inhibition) as described in section 3.1, but in two identical sets of plates.
- Detergent Addition:
 - Plate A (No Detergent): Run the assay exactly as described previously.
 - Plate B (With Detergent): To the assay buffer, add Triton X-100 to a final concentration of 0.01% (v/v). Run the entire assay using this detergent-containing buffer.
- Data Acquisition and Analysis:
 - Acquire and analyze the data for both plates independently, generating an IC50 value for the compound in the absence (IC50_no_detergent) and presence (IC50_detergent) of Triton X-100.
 - Interpretation: A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent (IC50_detergent >> IC50_no_detergent) strongly suggests that the compound is acting as a promiscuous aggregator and is likely a false positive.

Tier 3 Protocol: Cellular Viability Assay (MTT Assay)

Principle: This assay assesses the effect of a confirmed hit on the viability of a relevant human cell line. For example, if the compound is a potent inhibitor of a cancer-related kinase, a cell line whose proliferation is dependent on that kinase would be selected. The MTT assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized for quantification.

Materials and Reagents:

- Relevant human cell line (e.g., A549 lung cancer cells for an anti-cancer kinase target)
- Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

- Test Compound and Positive Control (e.g., Staurosporine)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well sterile cell culture plates

Step-by-Step Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 μ L of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 μ L of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) and positive control wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Normalize the data: % Viability = $(\text{Abs_compound} - \text{Abs_blank}) / (\text{Abs_vehicle} - \text{Abs_blank}) * 100$.
 - Plot % Viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Presentation & Interpretation

Effective data visualization is key to making sound project decisions.

Table 1: Summary of Screening Cascade Results (Hypothetical Data)

Assay Tier	Assay Name	Parameter	Result for 4-(Morpholin-4-ylsulfonyl)phenol	Interpretation
Tier 1	CA-II Inhibition	% Inhibition @ 10 μ M	85%	Initial Hit. Potent activity at a single concentration.
CA-IX Inhibition	% Inhibition @ 10 μ M	92%	Initial Hit. Potent activity against a related isoform.	
Kinase Panel (100 kinases)	% Inhibition @ 10 μ M	< 20% for all	No significant off-target kinase activity observed.	
MIC vs. E. coli	MIC (μ g/mL)	>128	No direct antibacterial activity.	
Tier 2	CA-II Dose-Response	IC50	150 nM	Confirmed potent biochemical activity.
CA-IX Dose-Response	IC50	80 nM	Confirmed potent activity, slight selectivity for CA-IX.	
Aggregator Counter-Screen	IC50 Fold Shift (+Detergent)	1.2-fold	Hit Validated. Not an aggregator.	
Redox Counter-Screen	Activity in Resazurin Assay	No	Hit Validated. Not a redox cyler.	
Tier 3	HT-29 Cell Viability (Hypoxia)	GI50	550 nM	Potent cellular activity consistent with CA-IX inhibition.

HEK293 Cytotoxicity (Normoxia)	CC50	> 25 μ M	Good therapeutic window (>45- fold).
PAMPA	Permeability (Pe)	8.5×10^{-6} cm/s	Moderate to high predicted passive permeability.

Interpretation of Hypothetical Results: The data suggest that **4-(Morpholin-4-ylsulfonyl)phenol** is a potent, non-promiscuous inhibitor of carbonic anhydrases, with slight selectivity for the tumor-associated isoform CA-IX. The compound demonstrates on-target cellular activity at sub-micromolar concentrations and possesses a favorable therapeutic window against a non-target cell line. The moderate-to-high permeability suggests it is likely to be cell-penetrant. These results would strongly support advancing this compound into lead optimization for oncology indications.

Conclusion & Future Directions

This application note outlines a logical and robust screening cascade for the initial biological evaluation of **4-(Morpholin-4-ylsulfonyl)phenol**. By systematically progressing from broad, hypothesis-driven primary screens to rigorous hit validation and cellular characterization, researchers can efficiently identify the compound's therapeutic potential while avoiding common pitfalls like assay artifacts and promiscuous inhibition. A confirmed hit from this cascade, such as the hypothetical carbonic anhydrase inhibitor profiled above, would be a high-quality starting point for further medicinal chemistry optimization, detailed ADME/Tox studies, and eventual in vivo efficacy testing.

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